(5-chloro-2-methoxyphenyl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
CAS No.: 1351635-22-7
Cat. No.: VC6254952
Molecular Formula: C19H20Cl2N4O2S2
Molecular Weight: 471.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351635-22-7 |
|---|---|
| Molecular Formula | C19H20Cl2N4O2S2 |
| Molecular Weight | 471.42 |
| IUPAC Name | (5-chloro-2-methoxyphenyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C19H19ClN4O2S2.ClH/c1-26-16-5-4-13(20)11-14(16)18(25)23-6-8-24(9-7-23)19-22-21-15(12-28-19)17-3-2-10-27-17;/h2-5,10-11H,6-9,12H2,1H3;1H |
| Standard InChI Key | LQAQYTNHKWJAOR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
Introduction
Chemical Identity and Nomenclature
Structural Composition
The compound’s molecular formula, C₁₉H₂₀Cl₂N₄O₂S₂, reflects its polyheterocyclic architecture. Key structural features include:
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A 5-chloro-2-methoxyphenyl group attached via a ketone linkage to a piperazine ring.
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A piperazine moiety substituted at the 4-position with a 5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl group.
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A hydrochloride salt form, enhancing solubility for experimental applications.
The IUPAC name, (5-chloro-2-methoxyphenyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone hydrochloride, systematically describes its connectivity.
Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1351635-22-7 |
| Molecular Weight | 471.42 g/mol |
| Molecular Formula | C₁₉H₂₀Cl₂N₄O₂S₂ |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
| InChI Key | LQAQYTNHKWJAOR-UHFFFAOYSA-N |
The hydrochloride salt form suggests improved aqueous solubility compared to the free base, though exact solubility data remain unspecified.
Synthesis and Optimization
Multi-Step Synthetic Pathway
Synthesis involves sequential reactions to assemble the heterocyclic framework:
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Piperazine Functionalization: The piperazine ring is introduced early, serving as a scaffold for subsequent substitutions. Nucleophilic aromatic substitution or Buchwald-Hartwig amination may anchor the thiadiazine-thiophene unit to the piperazine’s 4-position.
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Thiadiazine Formation: Cyclocondensation of thiosemicarbazides with α-haloketones generates the 1,3,4-thiadiazine ring. The thiophene substituent is incorporated via Suzuki-Miyaura coupling or direct cyclization with thiophene-containing precursors.
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Ketone Linkage Installation: Friedel-Crafts acylation or Ullmann-type coupling attaches the 5-chloro-2-methoxyphenyl group to the piperazine nitrogen.
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Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product, purified via recrystallization or chromatography.
Structural and Electronic Features
Key Functional Groups
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Thiadiazine Core: The 6H-1,3,4-thiadiazine contributes π-conjugation and hydrogen-bonding capacity, potentially influencing receptor binding.
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Thiophene Moiety: Enhances lipophilicity and participates in charge-transfer interactions.
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Chlorine and Methoxy Substituents: Electron-withdrawing (-Cl) and electron-donating (-OCH₃) groups create a polarized aromatic system, affecting electronic distribution.
Spectroscopic Characterization
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NMR: Expected signals include a singlet for the methoxy group (δ ~3.8 ppm), aromatic protons in the 6.5–8.0 ppm range, and piperazine CH₂ groups at δ ~2.5–3.5 ppm.
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MS: Molecular ion peak at m/z 471.42 with fragmentation patterns reflecting cleavage at the ketone and thiadiazine bonds.
| Compound Class | Biological Activity | Structural Similarity |
|---|---|---|
| Thiadiazine derivatives | Anticancer, antiviral | Shared thiadiazine core |
| Piperazine-containing drugs | Antipsychotics, antihistamines | Common piperazine scaffold |
This compound’s hybrid structure may synergize these activities, though empirical validation is required.
Analytical and Computational Insights
Chromatographic Behavior
Reverse-phase HPLC conditions (C18 column, acetonitrile/water gradient) would likely resolve this compound, with retention time influenced by its lipophilic thiophene and chloride groups.
Computational Modeling
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LogP Estimation: ~3.1 (moderate lipophilicity).
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pKa Prediction: The piperazine nitrogen (pKa ~7.5) may protonate under physiological conditions, aiding membrane permeability.
Applications and Future Directions
Preclinical Development
Potential steps include:
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In vitro Screening: Assess cytotoxicity, kinase inhibition, and antimicrobial effects.
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ADMET Profiling: Evaluate absorption, metabolism, and toxicity in model systems.
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Formulation Studies: Optimize salt forms for enhanced bioavailability.
Synthetic Chemistry Opportunities
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Isotope Labeling: Introduce deuterium or carbon-13 tags for metabolic tracking.
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Structure-Activity Relationship (SAR) Studies: Modify the thiophene or methoxyphenyl groups to refine potency.
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